Mechanism of action of 4-Bromo-2-(3-methyl-2-butenyl)phenol in cancer cell lines
Mechanism of action of 4-Bromo-2-(3-methyl-2-butenyl)phenol in cancer cell lines
An In-Depth Technical Guide to the Mechanism of Action of Bromophenol Derivatives in Cancer Cell Lines
Foreword: The Emergence of Marine-Derived Bromophenols in Oncology
The marine environment, a vast and largely untapped reservoir of biodiversity, has emerged as a promising frontier in the quest for novel therapeutic agents. Among the myriad of natural products isolated from marine organisms, bromophenols, a class of secondary metabolites predominantly found in marine algae, have garnered significant attention for their potent and diverse biological activities.[1][2] These compounds, characterized by a phenol ring substituted with one or more bromine atoms, have demonstrated a spectrum of pharmacological effects, including antioxidant, anti-inflammatory, and, most notably, anticancer properties.[2][3]
This guide provides a comprehensive technical overview of the mechanism of action of a representative bromophenol, 4-Bromo-2-(3-methyl-2-butenyl)phenol (referred to herein as BMBP), in cancer cell lines. While direct research on this specific molecule is nascent, this document synthesizes the established mechanisms of closely related bromophenol derivatives to construct a robust and evidence-based understanding of their anticancer potential. The insights and methodologies presented are tailored for researchers, scientists, and drug development professionals dedicated to advancing the field of oncology.
BMBP: A Profile of a Promising Anticancer Candidate
Bromophenols derived from marine algae have consistently demonstrated cytotoxic effects against a variety of human cancer cell lines, including those of the lung, liver, colon, and breast.[4][5][6] The anticancer activity of these compounds is often attributed to the presence and position of the bromine and hydroxyl groups on the phenol ring, which influence their chemical reactivity and biological interactions.[2] The prenyl group, as seen in BMBP, is a common feature in natural products and is known to enhance the lipophilicity and membrane permeability of molecules, potentially increasing their intracellular concentration and therapeutic efficacy.
The therapeutic potential of bromophenol derivatives is underscored by their ability to induce programmed cell death (apoptosis) and inhibit key signaling pathways that are frequently dysregulated in cancer.[4][7] This multi-faceted mechanism of action suggests that these compounds may be effective against a broad range of malignancies and could potentially circumvent the resistance mechanisms that plague conventional chemotherapies.
Core Anticancer Mechanisms of Bromophenol Derivatives
The anticancer effects of bromophenol derivatives are not mediated by a single, linear pathway but rather through a complex interplay of molecular events that culminate in the suppression of tumor cell growth and survival. The following sections dissect the primary mechanisms that have been elucidated through extensive preclinical research.
Induction of Apoptosis via Reactive Oxygen Species (ROS) Generation
A hallmark of the anticancer activity of many bromophenol derivatives is their ability to induce apoptosis through the generation of intracellular reactive oxygen species (ROS).[4][7] ROS, which include superoxide anions, hydrogen peroxide, and hydroxyl radicals, are highly reactive molecules that can inflict damage on cellular components, including DNA, proteins, and lipids. While normal cells maintain a balance between ROS production and elimination, cancer cells often exhibit a higher basal level of ROS, making them more susceptible to further ROS-inducing stimuli.
The proposed mechanism involves the redox cycling of the phenolic hydroxyl group, which can lead to the production of ROS. This surge in intracellular ROS triggers a cascade of events leading to apoptosis, primarily through the intrinsic (mitochondrial) pathway.
Caption: Workflow for investigating ROS-mediated apoptosis induced by bromophenol derivatives.
Protocol: Measurement of Intracellular ROS
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the bromophenol derivative for the desired time points (e.g., 6, 12, 24 hours).
-
DCFH-DA Staining: Remove the treatment medium and incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
Modulation of Key Signaling Pathways
Dysregulation of cellular signaling pathways is a fundamental characteristic of cancer. Bromophenol derivatives have been shown to interfere with several of these critical cascades, thereby inhibiting cell proliferation, survival, and metastasis.
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[8] Its aberrant activation is a common event in many human cancers. Several studies have indicated that bromophenol derivatives can suppress the phosphorylation and activation of key components of this pathway, including Akt and mTOR.[9][10] This inhibitory effect leads to a decrease in the expression of downstream targets involved in cell cycle progression and protein synthesis.
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, plays a crucial role in transmitting extracellular signals to the nucleus, thereby regulating gene expression and cellular processes such as proliferation, differentiation, and survival. Some bromophenols have been observed to modulate this pathway, although the effects can be cell-type specific.[11]
Caption: Simplified signaling diagram illustrating the inhibitory effects of bromophenol derivatives on the PI3K/Akt/mTOR and MAPK/ERK pathways.
Protocol: Western Blot Analysis of Signaling Proteins
-
Protein Extraction: Treat cells with the bromophenol derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against total and phosphorylated forms of Akt, ERK, and other proteins of interest.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit defects in cell cycle checkpoints, leading to uncontrolled proliferation. Some bromophenol derivatives have been shown to induce cell cycle arrest, typically at the G1/S or G2/M phase, thereby preventing cancer cells from dividing.[12][13] This effect is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs), the key regulators of cell cycle progression.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the bromophenol derivative for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Quantitative Data Summary
The following table summarizes representative cytotoxic activities of various bromophenol derivatives against different human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indolin-2-one Hybrids | Compound 4g | A549 (Lung) | 6.6 ± 0.82 (µg/mL) | [2] |
| Bel7402 (Liver) | 9.2 ± 0.84 (µg/mL) | [2] | ||
| HeLa (Cervical) | 7.4 ± 0.22 (µg/mL) | [2] | ||
| N-containing Heterocyclic Hybrids | Compound 17a | A549 (Lung) | Induces apoptosis | [7] |
| Dibenzyl Bromophenols | BDDPM (14) | HeLa (Cervical) | 17.63 (µg/mL) | [3] |
| HCT116 (Colon) | 10.58 (µg/mL) | [3] |
Future Directions and Therapeutic Implications
The body of evidence strongly suggests that bromophenol derivatives represent a promising class of natural products for the development of novel anticancer therapies.[4] Their ability to induce apoptosis through ROS-mediated pathways, modulate critical pro-survival signaling cascades, and induce cell cycle arrest highlights their potential to target multiple vulnerabilities in cancer cells.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the anticancer potency and selectivity of bromophenol derivatives through chemical modifications.[5][7]
-
In Vivo Efficacy and Safety: To evaluate the antitumor effects and toxicological profiles of lead compounds in animal models of cancer.
-
Combination Therapies: To investigate the synergistic potential of bromophenol derivatives with existing chemotherapeutic agents or targeted therapies.
The continued exploration of these marine-derived compounds holds great promise for expanding the arsenal of anticancer drugs and improving patient outcomes.
References
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs. [Link]
-
Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs. [Link]
-
The cannabinoid CB1 receptor antagonist rimonabant (SR141716) inhibits human breast cancer cell proliferation through a lipid raft-mediated mechanism. The FASEB Journal. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents. Molecules. [Link]
-
Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules. [Link]
-
Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Marine Drugs. [Link]
-
Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. Marine Drugs. [Link]
-
The cannabinoid receptor inverse agonist AM251 regulates the expression of the EGF receptor and its ligands via destabilization of oestrogen-related receptor α protein. British Journal of Pharmacology. [Link]
-
Abstract 4030: Synthetic cannabinoids AM-251 and AM-1241 induce cell death in prostate cancer cells. Cancer Research. [Link]
-
Molecular Mechanism of Cannabinoids in Cancer Progression. Cancers. [Link]
-
Design, synthesis and biological evaluation of novel bromophenol derivatives incorporating indolin-2-one moiety as potential anticancer agents. Molecules. [Link]
-
Recent Advances in Marine-Derived Bioactives Towards Cancer Therapy. International Journal of Molecular Sciences. [Link]
-
Structures of bromophenols possessing potent activity against cancer. ResearchGate. [Link]
-
Development of PROTAC-Based Strategies for Cannabinoid Receptor Type 1 (CB1R) Degradation in Cancer. ACS Pharmacology & Translational Science. [Link]
-
Turned-Off Cannabinoid Receptor Turns on Colorectal Tumor Growth. Technology Networks. [Link]
-
Molecular Mechanism of Cannabinoids in Cancer Progression. National Institutes of Health. [Link]
-
Cannabinoid receptor antagonist – Knowledge and References. Taylor & Francis. [Link]
-
Cannabinoids Modulate Neuronal Activity and Cancer by CB1 and CB2 Receptor-Independent Mechanisms. National Institutes of Health. [Link]
-
The Cannabinoid Receptor 1 Reverse Agonist AM251 Ameliorates Radiation-Induced Cognitive Decrements. Frontiers in Molecular Neuroscience. [Link]
-
Evaluation of Cytotoxic Effects and Underlying Mechanism of Phenolic Compounds on Breast Cancer Cell Lines. Tampere University Research Portal. [Link]
-
Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. Journal of Medicinal Chemistry. [Link]
-
Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Veterinary Science. [Link]
-
Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review. International Journal of Molecular Sciences. [Link]
-
Brominated phenols: characterization of estrogen-like activity in the human breast cancer cell-line MCF-7. Toxicology Letters. [Link]
-
Evaluation of molecular effects associated with apoptosis, tumour progression, angiogenesis and metastasis by a novel combination of drugs with ormeloxifene in triple negative breast cancer cells. Scientific Reports. [Link]
-
4-Bromo-2-[(phenylimino)methyl]phenol. National Institutes of Health. [Link]
-
Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. Cancers. [Link]
-
Cell Cycle. Cosmo Bio. [Link]
-
Exploring the Synthesis Pathways and Applications of 4-Bromo-2-methylphenol. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Molecules. [Link]
-
Intrinsic signaling pathways modulate targeted protein degradation. Nature Communications. [Link]
-
Anticancer Activity of Demethylincisterol A3 and Related Incisterol-Type Fungal Products. Pharmaceuticals. [Link]
-
Brassinosteroids cause cell cycle arrest and apoptosis of human breast cancer cells. Chemico-Biological Interactions. [Link]
-
2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Marine Drugs. [Link]
-
Butyrolactone I induces cyclin B1 and causes G2/M arrest and skipping of mitosis in human prostate cell lines. Cancer Letters. [Link]
-
Intrinsic signaling pathways modulate targeted protein degradation. Tokyo Metropolitan Institute of Medical Science. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents [mdpi.com]
- 6. Design, synthesis and biological evaluation of novel bromophenol derivatives incorporating indolin-2-one moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of molecular effects associated with apoptosis, tumour progression, angiogenesis and metastasis by a novel combination of drugs with ormeloxifene in triple negative breast cancer cells [explorationpub.com]
- 11. mdpi.com [mdpi.com]
- 12. Brassinosteroids cause cell cycle arrest and apoptosis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Butyrolactone I induces cyclin B1 and causes G2/M arrest and skipping of mitosis in human prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
